N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-6-carboxamide
Description
This compound features a tetrahydro-2H-pyran core substituted at the 4-position with a 4-methoxyphenyl group. A methylindole-6-carboxamide moiety is linked via a methylene bridge to the pyran ring. Its synthesis involves condensation reactions with ethyl oxamate derivatives, leveraging [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine as a key precursor .
Properties
Molecular Formula |
C23H26N2O3 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-1-methylindole-6-carboxamide |
InChI |
InChI=1S/C23H26N2O3/c1-25-12-9-17-3-4-18(15-21(17)25)22(26)24-16-23(10-13-28-14-11-23)19-5-7-20(27-2)8-6-19/h3-9,12,15H,10-11,13-14,16H2,1-2H3,(H,24,26) |
InChI Key |
QEEVRWPWUJAYBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-6-carboxamide involves multiple steps. One common method includes the reaction of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine with chlorides of N-substituted p-aminobenzoic acids to form diamides . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and reagents such as lithium aluminum hydride (LiAlH4) for reduction .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like LiAlH4.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Preliminary studies indicate that compounds similar to N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-6-carboxamide exhibit significant anticancer properties. Research has shown that indole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
-
Anti-inflammatory Effects :
- The compound's structure suggests potential anti-inflammatory activities, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. Studies involving related compounds have demonstrated their ability to modulate inflammatory pathways, indicating that further investigation into this compound's effects could be fruitful .
- Neuroprotective Properties :
Case Studies and Research Findings
Numerous studies have investigated the biological activities of similar compounds, providing insights into their mechanisms of action:
- Study on Anticancer Properties :
- Research on Anti-inflammatory Effects :
- Neuroprotective Studies :
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole nucleus binds with high affinity to multiple receptors, which can lead to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitutions
Target Compound
- Core structure : Tetrahydro-2H-pyran with 4-methoxyphenyl and methylindole-6-carboxamide groups.
Analog 1: (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide ()
- Core structure : Piperidine ring instead of tetrahydro-2H-pyran.
- Key substituents : Piperidin-4-yl (basic nitrogen), 2-oxo-1,2-dihydropyridin-3-yl (polar, hydrogen-bond acceptor).
- LC-MS : m/z 301 [M + H]+ .
- Synthesis: Hydrolysis of tert-butoxycarbonyl-protected intermediates in methanol/water .
Analog 2: (R)-1-(1-(1-Isobutyrylpiperidin-4-yl)ethyl)-N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1H-indole-3-carboxamide ()
- Core structure : Modified piperidine with isobutyryl group.
- Key substituents : Isobutyryl (steric bulk, metabolic stability), 4-methoxy-6-methyl-2-oxopyridin-3-yl (enhanced polarity).
- Synthesis : Reacts piperidin-4-yl intermediates with DCM .
Analog 3: N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-4-((tetrahydro-2H-pyran-4-yl)oxy)benzamide ()
Functional Implications
- Tetrahydro-2H-pyran vs.
- Methoxy vs. Oxo Groups : The 4-methoxyphenyl group in the target compound increases lipophilicity, whereas oxo groups in analogs (e.g., 2-oxopyridin-3-yl) enhance polarity and hydrogen-bonding capacity .
- Indole Positioning : The target compound’s indole-6-carboxamide may favor different binding orientations compared to indole-3-carboxamide analogs, altering receptor selectivity .
Biological Activity
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-6-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by several functional groups, including:
- Methoxyphenyl moiety : Contributes to lipophilicity and potential interactions with biological targets.
- Tetrahydropyran ring : Often associated with various pharmacological activities.
- Indole derivative : Known for its role in numerous biological processes.
Molecular Formula and Weight
Pharmacological Properties
Preliminary studies suggest that this compound exhibits several pharmacological properties:
- Antioxidant Activity : The presence of the indole structure is known to enhance antioxidant effects, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Research indicates potential inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Initial findings suggest that this compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors and enzymes involved in cellular signaling pathways. For example:
- Receptor Binding : Interaction with G-protein coupled receptors (GPCRs) may mediate its effects on neurotransmission and inflammation.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways could contribute to its therapeutic effects.
Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant properties of several compounds, this compound was found to exhibit significant free radical scavenging activity. The results indicated an IC50 value comparable to established antioxidants .
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of the compound in vitro. Results showed a reduction in the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines treated with the compound .
Study 3: Anticancer Properties
Research published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis rates .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(4-methoxyphenyl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide | Benzimidazole moiety | Different nitrogen-containing heterocycle |
| N-{[4-(dimethylamino)phenyl]methyl}-3-(3-hydroxyphenyl)-3-(3-hydroxypropanoyl)propanamide | Dimethylamino group | Different amine substitution |
| 3-(4-hydroxyphenyl)-N-[3-(indol-1-yloxy)propyl]propanamide | Indole ether linkage | Variation in functional groups |
This table illustrates how the unique combination of functional groups in this compound contributes to its distinct chemical and biological properties compared to similar compounds .
Q & A
Q. What are the recommended synthetic routes for N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-6-carboxamide, and how can its purity be optimized?
- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the tetrahydro-2H-pyran scaffold. For example, the 4-(4-methoxyphenyl) group can be introduced via nucleophilic substitution or Suzuki coupling. Subsequent alkylation or reductive amination may link the pyran moiety to the indole carboxamide. Critical steps include:
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during coupling .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., methanol/water) improve purity .
- Characterization : Confirm intermediates via -NMR (e.g., methoxy singlet at δ 3.7–3.8 ppm) and LC-MS for mass verification .
Q. How can the stereochemistry and conformational stability of the tetrahydro-2H-pyran ring be analyzed?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For the tetrahydro-2H-pyran ring, key dihedral angles (e.g., between the pyran oxygen and the methoxyphenyl group) should be measured to assess puckering effects. Intramolecular hydrogen bonds (e.g., N–H⋯O) may stabilize specific conformers . If crystals are unavailable, NOESY NMR can detect spatial proximities (e.g., between the methyl group on the indole and the pyran ring protons) .
Q. What in vitro assays are suitable for initial biological activity screening of this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or GPCR targets) due to the indole carboxamide’s potential as a pharmacophore. Use:
- Fluorescence Polarization : To measure binding affinity for ATP-binding pockets .
- Cell Viability Assays : MTT or resazurin-based tests in cancer cell lines (e.g., HepG2 or MCF-7) to screen for cytotoxicity .
- Solubility Testing : Pre-screen in PBS (pH 7.4) with DMSO ≤1% to avoid false negatives in biological assays .
Advanced Research Questions
Q. How can enantiomeric excess be optimized during synthesis of the chiral tetrahydro-2H-pyran intermediate?
- Methodological Answer : Use asymmetric catalysis (e.g., chiral oxazaborolidines) during pyran ring formation. Monitor enantiomeric ratio (ER) via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) . For dynamic resolution, employ enzymatic catalysts (e.g., lipases) to selectively hydrolyze undesired enantiomers .
Q. How should contradictory data between in vitro activity and in vivo efficacy be resolved?
- Methodological Answer : Cross-validate assays:
- Metabolic Stability : Perform liver microsome assays (human/rat) to identify rapid degradation .
- Plasma Protein Binding : Use equilibrium dialysis to assess free fraction availability .
- Structural Analog Comparison : Synthesize derivatives (e.g., replacing the methoxyphenyl with fluorophenyl) to isolate pharmacophore contributions .
Q. What computational strategies are effective for predicting target binding modes of this compound?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations. Key steps:
- Docking : Use the pyran ring as an anchor in hydrophobic pockets (e.g., COX-2 active site) .
- MD Simulations (100 ns) : Analyze RMSD and hydrogen bond persistence to validate stability .
- Free Energy Calculations : Apply MM-PBSA to rank binding affinities of analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
